tetranor-PGFM

Beschreibung

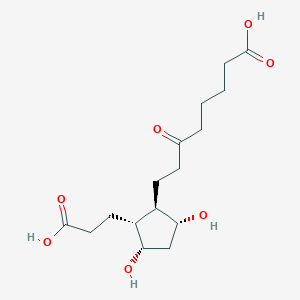

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRHJCFWWOQYQE-SYQHCUMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Analysis of Tetranor-PGFM: An In-depth Technical Guide

A Core Biomarker in Prostaglandin (B15479496) Research

This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies for tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), the major urinary metabolite of prostaglandin F2α (PGF2α). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the evolution of this compound analysis and its significance as a biomarker in various physiological and pathological states.

The Early Days: Unraveling the Metabolism of Prostaglandins (B1171923)

The journey to understanding this compound began with the broader exploration of prostaglandins, a class of biologically active lipids first discovered in the 1930s. It wasn't until the late 1960s and early 1970s that the intricate metabolic pathways of these compounds began to be elucidated. The pioneering work of Swedish biochemists Elisabeth Granström and Bengt Samuelsson was instrumental in this endeavor. In 1969, they reported the structure of a major urinary metabolite of PGF2α in humans, which they later identified as 5α,7α-dihydroxy-11-ketotetranor-prosta-1,16-dioic acid, now commonly known as this compound. Their research, published in the Journal of the American Chemical Society and the Journal of Biological Chemistry, laid the foundation for the quantitative analysis of prostaglandin production in vivo.[1]

Following this discovery, Mats Hamberg, another key figure in prostaglandin research, developed quantitative methods for the determination of this major urinary metabolite of PGF1α and PGF2α, as detailed in a 1973 publication in Analytical Biochemistry.[1][2] These early analytical techniques, primarily based on gas chromatography-mass spectrometry (GC-MS), were complex and required derivatization of the analytes to make them volatile for analysis. Despite their complexity, these methods were crucial in establishing the baseline excretion levels of this compound and exploring its physiological variations, such as the two- to five-fold increase observed during pregnancy.[1]

The Metabolic Journey of PGF2α to this compound

The formation of this compound is a multi-step enzymatic process that begins with the parent compound, PGF2α. This pathway involves a series of oxidation and chain-shortening reactions that convert the biologically active PGF2α into an inactive, water-soluble metabolite that can be readily excreted in the urine. Understanding this pathway is crucial for interpreting the significance of urinary this compound levels as a reflection of systemic PGF2α production.

Evolution of Analytical Methodologies

The analysis of this compound has evolved significantly since its discovery, driven by the need for more sensitive, specific, and high-throughput methods. This progression reflects the broader advancements in analytical chemistry and their application to biomedical research.

Gas Chromatography-Mass Spectrometry (GC-MS)

The initial identification and quantification of this compound relied heavily on GC-MS.[2][3][4] This technique offered the necessary specificity for distinguishing this compound from other closely related prostaglandin metabolites.

Experimental Protocol: Early GC-MS Analysis (Circa 1970s)

-

Sample Preparation:

-

Urine samples were first subjected to solid-phase extraction (SPE) to isolate the prostaglandin fraction.

-

The extracted prostaglandins were then purified using thin-layer chromatography (TLC).[2]

-

-

Derivatization:

-

Due to the low volatility of prostaglandins, a crucial step was chemical derivatization. This typically involved methylation of the carboxylic acid groups and trimethylsilylation of the hydroxyl groups to increase their volatility for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample was injected into a gas chromatograph equipped with a packed or capillary column.

-

The separated compounds were then introduced into a mass spectrometer for detection and quantification. Early instruments often used electron impact (EI) ionization.

-

Quantification was typically achieved using isotope dilution with a deuterated internal standard.[2]

-

Immunoassays: A Leap in Throughput

The development of immunoassays, including radioimmunoassay (RIA) and enzyme immunoassay (EIA), in the following decades provided a more accessible and higher-throughput alternative to GC-MS.[5][6] These methods are based on the specific binding of an antibody to the target analyte.

Experimental Protocol: Enzyme Immunoassay (EIA)

-

Antibody Production:

-

Monoclonal or polyclonal antibodies specific to this compound are generated by immunizing an animal with a this compound-protein conjugate.

-

-

Assay Principle (Competitive EIA):

-

A known amount of enzyme-labeled this compound (tracer) and the urine sample (containing an unknown amount of unlabeled this compound) are added to a microplate pre-coated with an anti-tetranor-PGFM antibody.

-

The labeled and unlabeled this compound compete for binding to the antibody.

-

After an incubation period, the unbound components are washed away.

-

A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.[7]

-

-

Quantification:

-

A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Gold Standard

Today, LC-MS/MS is considered the gold standard for the analysis of this compound and other eicosanoids.[8][9][10][11] This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, offering unparalleled accuracy and precision.

Experimental Protocol: LC-MS/MS Analysis of Urinary this compound

-

Sample Preparation:

-

Urine samples are typically subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A common approach involves using a C18 cartridge.[12]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatograph, usually a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the deprotonated this compound molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from other compounds in the sample.

-

-

Quantification:

-

Quantification is performed using a stable isotope-labeled internal standard (e.g., deuterated this compound) that is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of this compound in the sample.

-

Quantitative Data Summary

The urinary excretion of this compound has been quantified in various populations, providing valuable reference ranges for clinical and research applications.

| Population | Mean Urinary this compound Excretion | Unit | Analytical Method |

| Healthy Females | 7-13 | µ g/day | Not Specified |

| Healthy Males | 11-59 | µ g/day | Not Specified |

| Pregnant Females | 2 to 5-fold higher than non-pregnant | - | Not Specified |

| Healthy Controls | 11.5 | ng/mg creatinine | Enzyme Immunoassay |

| Patients with Systemic Mastocytosis | 37.2 | ng/mg creatinine | Enzyme Immunoassay |

| Patients with Rheumatoid Arthritis | 20.0 | ng/mg creatinine | Enzyme Immunoassay |

Logical Workflow for this compound Analysis

The general workflow for the analysis of urinary this compound, from sample collection to data interpretation, follows a logical sequence of steps designed to ensure accuracy and reliability of the results.

Conclusion

The discovery and subsequent analytical advancements for this compound have provided an invaluable tool for understanding the role of PGF2α in health and disease. From the early, laborious GC-MS methods to the current high-throughput LC-MS/MS assays, the ability to accurately quantify this key metabolite has enabled significant progress in fields such as reproductive biology, inflammation research, and the study of mast cell-related disorders. As analytical technologies continue to improve, the precision and accessibility of this compound analysis are likely to further enhance its utility as a robust and reliable biomarker.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantitative studies on prostaglandin synthesis in man. II. Determination of the major urinary metabolite of prostaglandins F1 alpha and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatography--mass spectrometry assay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins and thromboxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a Chemiluminescent Enzyme Immunoassay for the Detection of Prostaglandin E‐Major Urinary Metabolite (PGE‐MUM) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis and Metabolic Pathway of Tetranor-PGFM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGFM (11α,15S-dihydroxy-9-ketoprosta-5,13-dienoic acid that has been metabolized to a 16-carbon dicarboxylic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a potent bioactive lipid mediator involved in a myriad of physiological and pathological processes. Accurate measurement of this compound provides a reliable indication of systemic PGF2α production, making it a crucial biomarker in various research and clinical settings. This technical guide provides an in-depth overview of the biosynthesis of PGF2α and its subsequent metabolic conversion to this compound. It details the enzymatic pathways, presents quantitative data on urinary excretion levels in health and disease, and offers comprehensive experimental protocols for its quantification.

Biosynthesis of the Precursor: Prostaglandin F2α

The journey to this compound begins with the synthesis of its parent compound, PGF2α. This process is initiated by the release of arachidonic acid from the cell membrane's glycerophospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Once liberated, arachidonic acid is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). PGH2 then serves as a substrate for various synthases that determine the specific prostaglandin produced. In the case of PGF2α synthesis, PGH2 is converted to PGF2α by the action of PGF synthase (also known as aldoketoreductase family 1 member C3 or AKR1C3).

The Metabolic Journey from PGF2α to this compound

Once synthesized, PGF2α has a short half-life in circulation and is rapidly metabolized into more stable compounds for excretion. The primary metabolic pathway leading to the formation of this compound involves a series of enzymatic reactions that occur primarily in the lungs, liver, and kidneys.

The initial and rate-limiting step in PGF2α catabolism is the oxidation of the hydroxyl group at carbon 15, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This results in the formation of 15-keto-PGF2α. Subsequently, the double bond between carbons 13 and 14 is reduced by 15-oxo-prostaglandin Δ13-reductase , yielding 13,14-dihydro-15-keto-PGF2α. This intermediate is a key branch point and the major circulating metabolite of PGF2α.

The conversion of 13,14-dihydro-15-keto-PGF2α to this compound proceeds through two key processes: β-oxidation and ω-oxidation .

-

β-Oxidation: This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid side chain. In the context of prostaglandin metabolism, this occurs in both mitochondria and peroxisomes. The β-oxidation of 13,14-dihydro-15-keto-PGF2α results in the shortening of the top side chain by four carbons, leading to the "tetranor" designation.

-

ω-Oxidation: Concurrently or subsequently, the terminal methyl group of the lower side chain can be hydroxylated, a reaction catalyzed by cytochrome P450 enzymes. This is followed by further oxidation to a carboxylic acid, resulting in a dicarboxylic acid metabolite.

The final product of these modifications is this compound, a more water-soluble compound that is readily excreted in the urine.

Metabolic Pathway of PGF2α to this compound

Caption: Metabolic conversion of PGF2α to its urinary metabolite, this compound.

Quantitative Data on Urinary this compound

The measurement of urinary this compound is a valuable tool for assessing in vivo PGF2α synthesis. Normal excretion rates have been established, and alterations in these levels are associated with various physiological and pathological conditions.

| Condition | Subject | Mean Urinary this compound Levels | Reference |

| Healthy | Adult Females | 7-13 µ g/day | [1] |

| Adult Males | 11-59 µg/24 hours | [1] | |

| Pregnancy | Pregnant Females | 2 to 5-fold higher than non-pregnant levels | [1] |

| Chronic Enteropathy | Patients with SLCO2A1 gene mutation | Significantly higher than control individuals | [2] |

| Inflammatory Conditions | Patients with COPD | Significantly higher than non-smoking healthy volunteers | [3] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological fluids, primarily urine, is essential for its use as a biomarker. The two most common methods employed are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme Immunoassay (EIA).

Quantification by UPLC-MS/MS

UPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules like this compound.

Experimental Workflow for UPLC-MS/MS Analysis

Caption: A typical workflow for the quantification of urinary this compound using UPLC-MS/MS.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 1 mL of the supernatant, add an internal standard (e.g., this compound-d4) to a final concentration of 1 ng/mL.

-

Acidify the sample to pH 3.0 with 1 M HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the acidified urine sample.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

UPLC Conditions:

-

Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B (linear gradient)

-

8-9 min: 95% B

-

9-9.1 min: 95-30% B (linear gradient)

-

9.1-12 min: 30% B (re-equilibration)

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 329.2 -> Product ion (m/z) 169.1

-

This compound-d4 (Internal Standard): Precursor ion (m/z) 333.2 -> Product ion (m/z) 173.1

-

-

Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

-

Quantification:

-

Construct a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

-

Quantification by Enzyme Immunoassay (EIA)

EIA is a high-throughput method that can be used for the relative or absolute quantification of this compound. This method relies on the specific binding of an antibody to the target antigen.

Experimental Workflow for EIA

References

The Physiological Role of Tetranor-PGFM in Healthy Individuals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major and most abundant urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a potent bioactive lipid mediator. In healthy individuals, this compound serves as a crucial biomarker, providing a reliable and time-integrated measure of systemic PGF2α production. While the physiological actions of PGF2α are extensive, influencing processes such as smooth muscle contraction, luteolysis, and inflammation, this compound itself is generally considered to be a biologically inactive end-product of PGF2α metabolism. Its primary significance in a physiological context lies in its utility as a stable and quantifiable indicator of the biosynthesis of its parent compound. This guide provides an in-depth overview of the biosynthesis and metabolism of this compound, its normal physiological concentrations, and detailed methodologies for its quantification.

Biosynthesis and Metabolism of this compound

The formation of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

Biosynthesis of Prostaglandin F2α

The synthesis of the precursor molecule, PGF2α, is initiated by the cyclooxygenase (COX) enzymes.

The Enzymatic Origin of Tetranor-PGFM: A Technical Guide

Executive Summary: Prostaglandin (B15479496) F2α (PGF2α) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contraction, and vasoconstriction. Due to its rapid metabolism in vivo, direct measurement of PGF2α is often impractical for assessing its systemic production. Instead, researchers and clinicians rely on the quantification of its stable, downstream urinary metabolites. Among the most significant of these is 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid (tetranor-PGFM). This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the formation of this compound, beginning with the synthesis of its parent compound, PGF2α, and detailing the subsequent catabolic steps, with a particular focus on the pivotal role of peroxisomal β-oxidation. This document also outlines the key experimental protocols used for its quantification and presents relevant quantitative data for researchers in drug development and life sciences.

The Biosynthetic Pathway of Prostaglandin F2α (PGF2α)

The synthesis of all prostanoids, including PGF2α, begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer by phospholipase A2. The free arachidonic acid is then metabolized by the cyclooxygenase (COX) enzymes.

1.1 Cyclooxygenase (COX) Activity The enzyme cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), catalyzes the first committed step in prostanoid biosynthesis.[1] It exhibits two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid into the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[2][3] There are two primary isoforms of this enzyme:

-

COX-1 (PTGS1): Constitutively expressed in most tissues, it is responsible for baseline "housekeeping" functions.

-

COX-2 (PTGS2): An inducible enzyme, its expression is significantly upregulated by inflammatory stimuli, growth factors, and cytokines, making it a key player in inflammation and disease.[2][3]

1.2 Prostaglandin F2α Synthase Activity PGH2 is a central precursor that is converted into various bioactive prostanoids by specific terminal synthases. The synthesis of PGF2α from PGH2 is catalyzed by enzymes with PGF synthase activity, which belong to the aldo-keto reductase (AKR) superfamily, particularly the AKR1C and AKR1B families.[4] These enzymes reduce the endoperoxide group of PGH2 to yield the two hydroxyl groups characteristic of PGF2α.

Primary Catabolism of PGF2α to PGFM

Once synthesized, PGF2α has a short half-life in circulation as it is rapidly metabolized into biologically less active compounds. The initial and most significant catabolic pathway occurs predominantly in the lungs and involves a two-step enzymatic process to form 13,14-dihydro-15-keto-PGF2α, commonly known as PGFM.[5]

2.1 Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) The first and rate-limiting step in prostaglandin inactivation is the oxidation of the hydroxyl group at the C-15 position.[5][6] This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGF2α into 15-keto-PGF2α.[7][8] This conversion results in a substantial loss of biological activity.[6]

2.2 Reduction by 15-Keto-Prostaglandin Δ13-Reductase Following the oxidation step, the double bond at the C-13 position of 15-keto-PGF2α is rapidly reduced by the enzyme 15-keto-prostaglandin Δ13-reductase.[9] This reaction yields 13,14-dihydro-15-keto-PGF2α (PGFM), the major circulating metabolite of PGF2α.[5]

Peroxisomal β-Oxidation: The Genesis of this compound

The conversion of PGFM into its final urinary metabolite, this compound, involves shortening the carboxylic acid (alpha) side chain. The prefix "tetranor" signifies the removal of four carbon atoms, which is accomplished through two successive cycles of β-oxidation.

Crucially, studies have demonstrated that this chain-shortening of prostaglandins (B1171923) occurs predominantly within peroxisomes , not mitochondria.[10][11][12] This was definitively shown in a study involving a patient with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, who was unable to efficiently produce tetranor prostaglandin metabolites.[10] The peroxisomal β-oxidation pathway consists of a cycle of four key enzymatic reactions.

-

Acyl-CoA Synthetase: Before entering the β-oxidation spiral, the carboxylic acid group of PGFM must be activated. A peroxisomal acyl-CoA synthetase catalyzes the formation of a thioester bond with Coenzyme A (CoA), yielding PGFM-CoA. This step requires ATP.[12]

-

Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[13] It catalyzes the formation of a double bond between the α- and β-carbons of the acyl chain, transferring electrons directly to molecular oxygen to produce hydrogen peroxide (H₂O₂).

-

Bifunctional Enzyme (Enoyl-CoA Hydratase/L-3-hydroxyacyl-CoA Dehydrogenase): This single enzyme possesses two distinct activities. First, its hydratase function adds a water molecule across the newly formed double bond. Second, its dehydrogenase function oxidizes the resulting hydroxyl group to a ketone.[14]

-

Thiolase: The final step is catalyzed by a peroxisomal thiolase, which cleaves the β-ketoacyl-CoA intermediate.[14] This releases a two-carbon unit as acetyl-CoA and a prostaglandin metabolite that is two carbons shorter.

This cycle repeats a second time to remove another acetyl-CoA molecule, resulting in the final four-carbon-shorter product, this compound.

Methodologies for Analysis and Quantification

The accurate measurement of this compound in biological fluids, primarily urine, is essential for its use as a biomarker. The two most prevalent analytical techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 4.1.1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general competitive ELISA for quantifying prostaglandin metabolites.

-

Plate Coating: A 96-well microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).

-

Sample/Standard Addition: 50 µL of prepared urine samples or serially diluted standards are added to the appropriate wells.

-

Antibody and Conjugate Addition: A specific polyclonal or monoclonal antibody against the target metabolite (e.g., PGFM) and a known amount of the metabolite conjugated to an enzyme (e.g., peroxidase) are added to each well.[15] The sample/standard metabolite and the enzyme-conjugated metabolite compete for binding to the primary antibody.

-

Incubation: The plate is covered and incubated for 1-2 hours at room temperature, often with shaking, to allow the competitive binding reaction to reach equilibrium.[16]

-

Washing: The plate is washed multiple times with a wash buffer to remove any unbound reagents.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.

-

Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[16] The signal intensity is inversely proportional to the concentration of the metabolite in the sample.

-

Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the metabolite in the samples is then interpolated from this curve.

Protocol 4.1.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS, considered the gold standard for accuracy and specificity.

-

Sample Preparation & Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to each urine sample. This standard corrects for sample loss during processing and variations in ionization efficiency.

-

Solid-Phase Extraction (SPE): The sample is acidified and applied to an SPE cartridge (e.g., C18).[17] Interfering substances are washed away, and the prostaglandins are then eluted with an organic solvent like acetonitrile (B52724) or ethyl acetate. The eluate is dried down.[18]

-

Derivatization (Optional): In some methods, the extracted sample is derivatized to improve chromatographic properties or ionization efficiency, although modern instruments often do not require this step.[19]

-

Liquid Chromatography (LC) Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample components are separated on a reverse-phase column (e.g., C18) using a gradient of aqueous and organic mobile phases.

-

Mass Spectrometry (MS/MS) Detection: As compounds elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The same is done for the internal standard.

-

Quantification: The analyte concentration is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard and comparing this ratio to a standard curve.[20]

Quantitative Data Summary

The following tables summarize key performance characteristics of the analytical methods and typical concentrations of related metabolites.

Table 1: Comparison of Immunoassay Performance Characteristics

| Analyte | Method | Sensitivity / Limit of Detection (LOD) | Assay Range | Reference |

|---|---|---|---|---|

| tetranor-PGDM | Monoclonal Ab EIA | 0.0498 ng/mL (LOD) | 0.252 - 20.2 ng/mL | [18] |

| tetranor-PGDM | Competitive ELISA | ~40 pg/mL | 6.4 - 4,000 pg/mL | [21] |

| PGFM | Competitive ELISA | 20.8 pg/mL | 50 - 3,200 pg/mL |[16] |

Table 2: LC-MS/MS Method Performance

| Analyte(s) | Method | Reportable Range | Reference |

|---|

| tetranor-PGDM & tetranor-PGEM | Online SPE-LC-MS/MS | tPGDM: 0.2 - 40 ng/mLtPGEM: 0.5 - 100 ng/mL |[22] |

Table 3: Typical Urinary Concentrations of Prostaglandin Metabolites

| Metabolite | Species | Typical Concentration | Reference |

|---|---|---|---|

| tetranor-PGDM | Human | 1.5 ng/mg creatinine | [21] |

| tetranor-PGDM | Mouse | 8.1 ng/mg creatinine | [21] |

| tetranor-PGEM | Human | 8 - 15 ng/mg creatinine | [18] |

| this compound | Human | 11 - 59 ng/mL |[18] |

Conclusion

The formation of this compound is a multi-step enzymatic process that serves as a reliable proxy for the systemic, integrated production of its parent compound, PGF2α. The pathway begins with the COX-mediated conversion of arachidonic acid and subsequent synthesis of PGF2α. This is followed by a rapid, two-step catabolism via 15-PGDH and a reductase to form the major circulating metabolite, PGFM. The final, crucial transformation into the urinary biomarker this compound is accomplished through two cycles of β-oxidation, a process definitively localized to the peroxisome. A thorough understanding of this complete enzymatic pathway is critical for researchers and drug development professionals aiming to modulate prostaglandin signaling or utilize this compound as a robust biomarker for inflammation and other pathological states.

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent reports about enzymes related to the synthesis of prostaglandin (PG) F(2) (PGF(2α) and 9α, 11β-PGF(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPGD - Wikipedia [en.wikipedia.org]

- 8. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peroxisomal chain-shortening of prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. mdpi.com [mdpi.com]

- 15. arborassays.com [arborassays.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. caymanchem.com [caymanchem.com]

- 22. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetranor-PGFM: A Comprehensive Technical Guide to its Role as a Cyclooxygenase (COX) Activity Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tetranor-prostaglandin F metabolite (tetranor-PGFM), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). It details the biochemical pathways of its formation, mediated by cyclooxygenase (COX) enzymes, and establishes its significance as a reliable biomarker for in vivo COX activity. This document offers a thorough review of the experimental protocols for the quantification of this compound, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents a compilation of quantitative data and visual representations of the relevant signaling pathways and experimental workflows to support its application in research and drug development.

Introduction to Cyclooxygenase (COX) and Prostaglandins (B1171923)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs) and other prostanoids.[1][2] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal protection, renal homeostasis, and platelet aggregation.[1][3]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins involved in inflammation, pain, and fever.[1][4]

The differential roles of these isoforms have been a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors aimed to provide anti-inflammatory benefits while minimizing the adverse gastrointestinal effects associated with COX-1 inhibition.[1]

The Prostaglandin Synthesis and Metabolism Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-1 or COX-2 into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 serves as the precursor for the synthesis of various bioactive prostanoids, including PGF2α, through the action of specific synthases.[2][5]

PGF2α is a potent biological mediator involved in various physiological and pathological processes. Following its systemic action, PGF2α is rapidly metabolized into more stable and inactive compounds to be excreted. The primary metabolic pathway involves a series of enzymatic reactions, including oxidation and beta-oxidation, which ultimately lead to the formation of this compound.[6][7] This metabolite is then excreted in the urine.[8] The measurement of urinary this compound provides a non-invasive and reliable assessment of systemic PGF2α production, thus reflecting the in vivo activity of COX enzymes.[6]

This compound as a Biomarker of COX Activity

The urinary concentration of this compound serves as a valuable index of systemic PGF2α biosynthesis. Studies have demonstrated a direct correlation between COX activity and urinary this compound levels. For instance, the administration of NSAIDs, which inhibit COX enzymes, leads to a significant reduction in the excretion of this compound.

Research has shown that while both COX-1 and COX-2 contribute to the production of prostaglandins, the inhibition of COX-1, but not selective COX-2 inhibition, leads to a decrease in urinary tetranor-PGDM (a metabolite of PGD2, which often correlates with PGF2α metabolites).[1] This suggests that under basal physiological conditions, COX-1 is a major contributor to systemic prostaglandin production. However, in inflammatory states where COX-2 is induced, a significant portion of the urinary prostaglandin metabolites would be derived from COX-2 activity.

The clinical utility of measuring urinary this compound extends to various fields:

-

Drug Development: To assess the in vivo efficacy and selectivity of novel COX inhibitors.

-

Clinical Research: To investigate the role of prostaglandins in various diseases, including inflammation, cancer, and cardiovascular disease.[9][10]

-

Diagnostics: As a potential biomarker for conditions associated with increased prostaglandin synthesis, such as certain inflammatory disorders.

Quantitative Data on Urinary this compound Excretion

The following tables summarize quantitative data on urinary this compound levels in various populations and conditions. These values can vary based on the analytical method used, as well as individual physiological differences.

| Population | Mean Urinary Excretion (µg/24 hours) | Analytical Method | Reference |

| Healthy Females | 7-13 | Not Specified | [8] |

| Healthy Males | 11-59 | Not Specified | [8] |

| Pregnant Females | 2 to 5-fold higher than non-pregnant | Not Specified | [8] |

| Condition | Urinary this compound Levels | Analytical Method | Reference |

| Term Labor vs. Term Non-Labor | Significantly higher in term labor | ELISA | [8] |

| Infants with Viral Induced Fever vs. Healthy Controls | 102.4 ± 56.2 vs. 37.0 ± 21.6 pmol/ml/m² | LC-MS/MS | [10] |

| Effect of Aspirin (non-selective COX inhibitor) | Approximately 44% decrease | LC-MS/MS | [11] |

Experimental Protocols for this compound Measurement

Accurate quantification of urinary this compound is crucial for its utility as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Storage

-

Urine Collection: 24-hour urine collection is ideal for obtaining an accurate representation of daily excretion. However, spot urine samples can also be used, with results typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

-

Storage: Urine samples should be immediately frozen and stored at -20°C or, for long-term storage, at -80°C to prevent degradation of the analyte.

Solid-Phase Extraction (SPE) for Sample Purification

Prior to analysis by either ELISA or LC-MS/MS, urine samples often require a purification step to remove interfering substances. Solid-phase extraction is a commonly used technique.

A detailed SPE protocol for prostaglandins typically involves the following steps:

-

Cartridge Conditioning: The SPE cartridge (e.g., C18) is conditioned with a solvent like methanol followed by water to activate the stationary phase.[4]

-

Sample Loading: The urine sample, often acidified, is loaded onto the cartridge.[12]

-

Washing: The cartridge is washed with a weak solvent (e.g., water, followed by a non-polar solvent like hexane) to remove hydrophilic and some lipophilic impurities.[12]

-

Elution: The analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent such as ethyl acetate or acetonitrile (B52724).[3][12]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the appropriate assay buffer for subsequent analysis.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high throughput and is relatively cost-effective. Commercially available ELISA kits for this compound are typically competitive assays.

General ELISA Protocol:

-

Standard and Sample Preparation: Prepare a standard curve using the provided this compound standard. Dilute the purified urine samples as required.

-

Plate Loading: Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.

-

Competitive Reaction: Add a fixed amount of enzyme-conjugated this compound (tracer) and a specific primary antibody to each well. During incubation, the sample/standard this compound and the tracer compete for binding to the primary antibody.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that reacts with the enzyme on the tracer to produce a colored product.

-

Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Data Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

| Parameter | Typical Value | Reference |

| Assay Range | 6.4 - 4,000 pg/mL | [13] |

| Sensitivity (80% B/B0) | ~40 pg/mL | [13] |

| Incubation Time | 18 hours | [13] |

| Cross-reactivity with tetranor-PGEM | 0.03% | [13] |

| Cross-reactivity with tetranor-PGDM | <0.01% | [13] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.

General LC-MS/MS Protocol:

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d6-tetranor-PGFM) to the urine samples before extraction. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during ionization.[14]

-

Sample Preparation: Perform solid-phase extraction as described above.

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile with an additive like formic acid to improve ionization.[15]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization in negative mode), and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both the analyte and the internal standard.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

| Parameter | Typical Value | Reference |

| Reportable Range (for tetranor-PGEM) | 0.5 - 100 ng/mL | [5] |

| Precision (%CV) | < 15% | [5] |

| Accuracy (%Bias) | < 15% | [5] |

| Run Time | ~12 minutes | [16] |

Conclusion

Urinary this compound is a robust and reliable biomarker for the systemic assessment of PGF2α production and, by extension, in vivo cyclooxygenase activity. Its non-invasive measurement offers significant advantages in both clinical and research settings. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements of the study, with ELISA being suitable for high-throughput screening and LC-MS/MS providing higher specificity and accuracy for definitive quantification. A thorough understanding of the underlying biochemistry and the analytical methodologies is essential for the effective application of this compound as a biomarker in the study of inflammatory processes and the development of novel anti-inflammatory therapeutics.

References

- 1. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine [mdpi.com]

- 3. Determination of 9alpha, 11beta prostaglandin F2 in human urine. combination of solid-phase extraction and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Urinary prostaglandin metabolites as biomarkers for human labour: Insights into future predictors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of urinary prostaglandin E2 metabolite as a biomarker in infants with fever due to viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Tetranor-PGFM in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGFM, a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), is emerging as a critical biomarker in the landscape of inflammatory and oxidative stress-related diseases. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its role as an indicator of in vivo PGF2α production, and its utility in monitoring inflammatory responses across a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and respiratory conditions. Detailed experimental protocols for the quantification of this compound using enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a comprehensive analysis of the PGF2α signaling pathways that underpin its pro-inflammatory effects. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound as a tool in their research and development endeavors.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have hormone-like effects in animals. Prostaglandin F2α (PGF2α) is a key mediator in a variety of physiological and pathological processes, including inflammation. Due to its rapid metabolism and short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. Consequently, the quantification of its stable metabolites in urine and plasma has become a preferred method for assessing PGF2α biosynthesis. This compound (13,14-dihydro-15-keto-tetranor-PGF2α) is a major metabolite of PGF2α, and its measurement provides a non-invasive and reliable window into the in vivo activity of the PGF2α pathway. Elevated levels of this compound have been associated with various inflammatory conditions, making it a valuable biomarker for disease activity, therapeutic monitoring, and drug development.

Biosynthesis and Metabolism of this compound

The journey of this compound begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. PGH2 is subsequently metabolized to PGF2α by prostaglandin F synthase. PGF2α is then rapidly metabolized in the circulation, primarily through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 15-keto-PGF2α. This is followed by the action of prostaglandin reductase, leading to the formation of 13,14-dihydro-15-keto-PGF2α. Further β-oxidation of the carboxyl side chain results in the formation of the C16 dicarboxylic acid, this compound, which is then excreted in the urine.

Figure 1: Biosynthetic pathway of this compound.

Role in Inflammatory Responses

This compound, as a stable metabolite, reflects the in vivo production of its precursor, PGF2α. PGF2α exerts its pro-inflammatory effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor initiates a cascade of intracellular signaling events that contribute to the inflammatory milieu.

PGF2α Signaling Pathways in Inflammation

Upon binding of PGF2α to its FP receptor, the Gq alpha subunit of the associated G-protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways culminates in the transcription and release of various pro-inflammatory mediators, such as cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines, which orchestrate the inflammatory response.[1][2][3]

Figure 2: PGF2α signaling pathway in inflammation.

Quantitative Data on this compound in Inflammatory Diseases

The measurement of this compound in biological fluids, particularly urine, has proven to be a valuable tool for assessing the level of inflammation in various diseases. The following tables summarize key quantitative findings from different studies.

| Disease State | Sample Type | This compound Concentration | Reference |

| Healthy Individuals | |||

| Healthy Adults | Urine | 1.2 ± 7.1 µ g/24h (women), 1.6 ± 6.0 µ g/24h (men) | [4] |

| Inflammatory Bowel Disease | |||

| Chronic Enteropathy Assoc. with SLCO2A1 Gene | Urine | Significantly higher than control individuals | [5] |

| Colitis-associated Colorectal Cancer (mouse model) | Urine | Significantly increased in acute colitis and carcinogenesis phases | [6][7][8][9] |

| Respiratory Diseases | |||

| Severe Asthma | Urine | Elevated levels of PGD2 metabolites (tetranor-PGDM) associated with lower lung function | [4] |

| COPD | Urine | Significantly higher urinary levels of tetranor-PGDM and tetranor-PGEM compared to healthy non-smokers | [10] |

| Rheumatoid Arthritis | |||

| Early Rheumatoid Arthritis (treated with MTX + certolizumab pegol or tocilizumab) | Urine | Significant elevations in urinary tetranor-PGEM after 24 weeks of treatment | [11] |

Note: Concentrations can vary based on the analytical method, patient population, and normalization methods (e.g., creatinine (B1669602) correction).

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is crucial for its use as a biomarker. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay that offers high throughput and sensitivity. Commercial kits for this compound are available.

Principle: This is a competitive immunoassay. A known amount of this compound conjugated to an enzyme (e.g., acetylcholinesterase) competes with the this compound in the sample for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-conjugated this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The reaction is visualized by adding a substrate that produces a colored product, and the absorbance is measured using a microplate reader.

Detailed Methodology (based on commercially available kits): [12][13]

-

Sample Preparation:

-

Urine samples should be collected and stored at -80°C if not analyzed immediately.

-

Centrifuge samples to remove any particulate matter.

-

Dilute urine samples with the provided assay buffer as recommended by the kit manufacturer.

-

-

Assay Procedure:

-

Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

-

Add the this compound-enzyme conjugate to each well.

-

Add the specific anti-tetranor-PGFM antibody to each well (except for the non-specific binding wells).

-

Incubate the plate, typically for 18 hours at 4°C or as specified in the kit protocol.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive analytical technique that provides absolute quantification of this compound.

Principle: This method involves the separation of this compound from other components in the sample using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. A stable isotope-labeled internal standard is typically used to ensure accuracy and precision.

Detailed Methodology: [10][14][15][16]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike the urine sample with a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

-

Acidify the sample.

-

Apply the sample to an SPE cartridge (e.g., C18).

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the this compound and the internal standard from the cartridge with an organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate this compound from other components.

-

-

Tandem Mass Spectrometry:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use an appropriate ionization source, such as electrospray ionization (ESI) in negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard. This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations containing the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

-

Normalize the results to urinary creatinine concentration.

-

Figure 3: Experimental workflow for urinary this compound measurement by LC-MS/MS.

Conclusion and Future Directions

This compound has established itself as a robust and reliable biomarker for assessing PGF2α-mediated inflammatory responses. Its non-invasive measurement in urine provides a valuable tool for researchers and clinicians to monitor disease activity, evaluate the efficacy of anti-inflammatory therapies, and gain deeper insights into the pathophysiology of a wide range of inflammatory disorders. The detailed methodologies provided in this guide for both ELISA and LC-MS/MS will empower researchers to accurately quantify this important metabolite.

Future research should focus on establishing standardized reference ranges for this compound in diverse populations and a broader array of inflammatory diseases. Further elucidation of the intricate downstream signaling pathways of the PGF2α-FP receptor axis will undoubtedly unveil novel therapeutic targets for the development of more specific and effective anti-inflammatory drugs. The continued application and refinement of this compound measurement will be instrumental in advancing our understanding and management of inflammatory diseases.

References

- 1. Plasma proteins elevated in severe asthma despite oral steroid use and unrelated to Type-2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary 8-iso PGF2α and 2,3-dinor-8-iso PGF2α can be indexes of colitis-associated colorectal cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Urinary 8-iso PGF2α and 2,3-dinor-8-iso PGF2α can be indexes of colitis-associated colorectal cancer in mice | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Prostaglandins in Allergic Lung Inflammation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arborassays.com [arborassays.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Tetranor-Prostaglandin Metabolites as Biomarkers for Prostanoid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth analysis of the use of tetranor-prostaglandin metabolites for monitoring the in vivo biosynthesis of Prostaglandin (B15479496) D2 (PGD2). It clarifies the roles of different metabolites, details quantitative data, and presents experimental protocols for their measurement.

Introduction: Prostaglandin D2 and the Need for Reliable Biomarkers

Prostaglandin D2 (PGD2), a major product of the cyclooxygenase (COX) pathway, is a critical lipid mediator involved in a vast array of physiological and pathological processes.[1] It plays significant roles in inflammation, allergic reactions, sleep regulation, and modulating vascular permeability.[2] PGD2 is produced abundantly by mast cells, making it a key molecule in the study of allergic diseases and mast cell activation disorders.[2][3]

However, primary prostanoids like PGD2 are chemically unstable and rapidly metabolized in vivo, making their direct measurement in biological fluids impractical for assessing systemic production.[4] This necessitates the use of stable, downstream metabolites as surrogate biomarkers. This guide focuses on 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, the major and most abundant urinary metabolite of PGD2, which serves as a reliable index of its systemic biosynthesis.[5][6][7]

While the user query specified tetranor-PGFM, it is critical to note that this compound is the major urinary metabolite of Prostaglandin F2α (PGF2α), not PGD2.[4][8][9] This guide will primarily focus on tetranor-PGDM as the correct biomarker for PGD2 and will provide data for both metabolites to ensure clarity.

PGD2 Biosynthesis and Metabolism

The biosynthesis of PGD2 begins with the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[10] PGH2 is then isomerized to PGD2 by the action of specific prostaglandin D synthases (PGDS), such as lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS).[5][10] Following its biological action, PGD2 is rapidly metabolized through a series of enzymatic steps, ultimately leading to the formation of stable urinary metabolites, with tetranor-PGDM being the most abundant in both humans and mice.[5][7]

PGD2 Signaling Pathways

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[10][11]

-

DP1 Receptor Activation : Binding of PGD2 to the DP1 receptor activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase.[10][11] This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and an influx of calcium ions.[10] This pathway is often associated with vasodilation and inhibition of platelet aggregation.[11]

-

DP2 (CRTH2) Receptor Activation : In contrast, binding to the DP2 receptor activates the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[10] This pathway also stimulates intracellular calcium mobilization via the inositol (B14025) phosphate (B84403) pathway and is primarily involved in pro-inflammatory responses, such as the recruitment of eosinophils, basophils, and Th2 lymphocytes.[2][11]

Quantitative Data for Tetranor-Prostanoid Metabolites

Accurate quantification of urinary metabolites is essential for their use as biomarkers. The following tables summarize reported concentrations in healthy individuals and in various disease states.

Table 1: Normal Urinary Levels of Tetranor-PGDM and this compound

| Metabolite | Species | Normal Range / Value | Citation(s) |

|---|---|---|---|

| tetranor-PGDM | Human | 1.5 ng/mg creatinine | [12] |

| Human | 0.3 - 2.5 ng/mg creatinine | [4] | |

| Mouse | 8.1 ng/mg creatinine | [12] | |

| This compound | Human (Male) | 11 - 59 µg / 24 hours | [8] |

| | Human (Female) | 7 - 13 µg / 24 hours |[8] |

Table 2: Urinary tetranor-PGDM Levels in Disease States

| Disease State | Patient Population | Reported Level | Comparison / Note | Citation(s) |

|---|---|---|---|---|

| Systemic Mastocytosis (SM) | SM Patients (n=17) | Mean: 37.2 ng/mg Cr | Significantly higher than controls (11.5 ng/mg Cr). | [13] |

| Food Allergy | Patients with Food Allergy | Significantly Higher | Compared to healthy volunteers and patients with asthma, allergic rhinitis, or atopic dermatitis. | [14] |

| Cystic Fibrosis (pwCF) | pwCF Patients | Significantly Higher | Compared to healthy controls. Levels correlated with clinical severity. | [15][16] |

| COPD | COPD Patients | Significantly Higher | Compared to non-smoking healthy volunteers. |[17] |

Experimental Methodologies for Metabolite Quantification

The two primary methods for quantifying tetranor-PGDM in biological samples, particularly urine, are enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody recognition. For tetranor-PGDM, this is typically a competitive assay where free tetranor-PGDM in the sample competes with a labeled tetranor-PGDM tracer for a limited number of antibody binding sites. The signal is inversely proportional to the amount of metabolite in the sample.

Detailed ELISA Protocol (Synthesized):

-

Sample Preparation: Urine samples may require dilution (e.g., at least 1:2) with the provided ELISA buffer.[18] For complex matrices or to eliminate interference, solid-phase extraction (SPE) may be necessary.[19]

-

Standard Curve Preparation: Prepare a serial dilution of the tetranor-PGDM standard to create a standard curve. Note: Some kits require an initial heat-induced derivatization of the standard and samples to convert tetranor-PGDM to a stable, quantifiable derivative (tetranor-PGJM).[12][18]

-

Assay Procedure:

-

Pipette standards, controls, and prepared samples into the appropriate wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

-

Add the tetranor-PGDM tracer (e.g., conjugated to Acetylcholinesterase - AChE) and the specific rabbit anti-tetranor-PGDM antibody to each well.

-

Incubate the plate, typically for 18 hours at 4°C or 1 hour at room temperature with shaking, to allow for competitive binding.[18]

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB or Ellman's Reagent for AChE tracers).

-

Incubate for 60-90 minutes to allow for color development.[12]

-

-

Data Analysis: Stop the reaction and measure the absorbance using a plate reader at the appropriate wavelength (e.g., 405-420 nm).[12] The concentration of tetranor-PGDM in the samples is determined by interpolating their absorbance values against the standard curve.

Table 3: Performance Characteristics of Commercial ELISA Kits

| Parameter | tetranor-PGDM Kit | PGFM Kit |

|---|---|---|

| Assay Range | 6.4 - 4,000 pg/mL | - |

| Sensitivity | ~40 pg/mL (80% B/B₀) | 20.8 pg/mL |

| Cross-Reactivity | tetranor-PGJM (100%), tetranor-PGEM (0.03%), This compound (<0.01%) | - |

| Citation(s) |[12] | |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for specificity and sensitivity in quantifying small molecules. It uses high-performance liquid chromatography (HPLC) to separate the analyte of interest from other components in the sample, followed by tandem mass spectrometry for highly selective detection and quantification.

Detailed LC-MS/MS Protocol (Synthesized):

-

Sample Preparation:

-

To a urine aliquot (e.g., 0.2-0.5 mL), add a known amount of a stable isotope-labeled internal standard (e.g., tetranor-PGEM-d6).[20][21]

-

Perform an extraction to isolate the analytes and remove interfering matrix components. This is commonly done using solid-phase extraction (SPE) with a cartridge like an HLB plate or via liquid-liquid extraction (e.g., with hexane/ethyl acetate).[19][21]

-

The eluate is collected, dried under nitrogen, and reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Separation is typically achieved using a reverse-phase HPLC column (e.g., C18).[20]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10mM ammonium (B1175870) carbonate) and an organic component (e.g., acetonitrile/methanol) is used to separate tetranor-PGDM from other metabolites.[20][22]

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into the mass spectrometer, typically using a negative mode electrospray ionization (ESI) source.

-

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the molecular weight of tetranor-PGDM) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

-

Data Analysis: The analyte is quantified by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve prepared in a similar matrix.

Table 4: Performance Characteristics of a Validated LC-MS/MS Method

| Parameter | Reported Value |

|---|---|

| Reportable Range (tPGDM) | 0.2 - 40 ng/mL |

| Reportable Range (tPGEM) | 0.5 - 100 ng/mL |

| Intra- & Inter-assay Precision | < 15% CV |

| Intra- & Inter-assay Accuracy | < 15% Bias |

| Citation(s) |[17] |

Clinical and Research Applications

The measurement of urinary tetranor-PGDM is a powerful tool for both clinical diagnostics and basic research.

-

Mast Cell Activation Disorders: Since PGD2 is a primary mediator released by mast cells, elevated urinary tetranor-PGDM is a key objective biomarker used in the diagnosis and management of systemic mastocytosis and mast cell activation syndrome (MCAS).[3][13][23]

-

Allergic Diseases: Tetranor-PGDM levels have been shown to correlate with the severity of symptoms in food allergy models and are elevated in patients with food allergies, suggesting its utility as a diagnostic or monitoring index.[14]

-

Inflammatory Diseases: Elevated levels have been observed in inflammatory conditions such as COPD and cystic fibrosis, where it may serve as a biomarker of disease activity or severity.[15][17]

-

Drug Development: In clinical trials, monitoring tetranor-PGDM can provide a pharmacodynamic endpoint to assess the efficacy of drugs targeting the COX or PGD2 pathways, such as COX inhibitors or PGDS inhibitors.[5]

Conclusion

Tetranor-PGDM has been firmly established as an abundant, stable, and reliable urinary biomarker for the systemic in vivo biosynthesis of Prostaglandin D2. Its quantification, whether by high-throughput ELISA or the highly specific and sensitive LC-MS/MS, provides researchers and clinicians with a critical window into the activity of the PGD2 pathway. This enables a more accurate diagnosis of mast cell-related disorders, monitoring of allergic and inflammatory diseases, and aids in the development of novel therapeutics targeting this important lipid mediator pathway.

References

- 1. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rep.bioscientifica.com [rep.bioscientifica.com]

- 11. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. old.tmsforacure.org [old.tmsforacure.org]

- 14. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated Prostaglandin E2 Synthesis Is Associated with Clinical and Radiological Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 23. - MedCrave online [medcraveonline.com]

Understanding the chemical structure of tetranor-PGFM

An In-depth Technical Guide to the Chemical Structure of Tetranor-PGFM

Introduction